Antiproliferative Potency: 2-Benzylidenetetralone Derivatives vs. Reduced 2-Benzyltetralone Analogs in Breast Cancer
2-(3′,4′-Dimethoxybenzylidene)tetralone (compound 13), a direct derivative of the 2-benzylidenetetralone scaffold, demonstrated an IC50 of 1–3 μM against MDA-MB-231 human breast cancer cells. In contrast, the corresponding reduced 2-benzyltetralone analog (compound 25) showed substantially diminished potency with an IC50 of 8.9 μM, representing a 3- to 9-fold loss in activity upon saturation of the exocyclic double bond [1].
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | 2-(3′,4′-Dimethoxybenzylidene)tetralone (compound 13): IC50 = 1–3 μM |
| Comparator Or Baseline | Reduced 2-benzyltetralone analog (compound 25): IC50 = 8.9 μM |
| Quantified Difference | 3- to 9-fold reduction in potency upon saturation of the benzylidene double bond |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay |
Why This Matters
This direct head-to-head comparison within the same study demonstrates that the benzylidene double bond is structurally essential for potent anticancer activity; procurement of the reduced benzyl analog will yield significantly weaker activity.
- [1] Gautam, Y., Dwivedi, S., Srivastava, A., et al. (2016). 2-(3′,4′-Dimethoxybenzylidene)tetralone induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species. RSC Advances, 6, 33369-33379. View Source
